6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dichloro-5-ethylbenzoyl chloride.
Cyclization: This intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline ring.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of various substituted quinolines with different functional groups.
Scientific Research Applications
6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Similar structure but with a fluorine atom at the 6-position.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a cyclopropyl group instead of an ethyl group.
Uniqueness
6,7-Dichloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to other quinolones.
Properties
IUPAC Name |
6,7-dichloro-1-ethyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSOUCSDRLVNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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